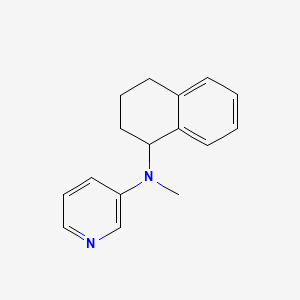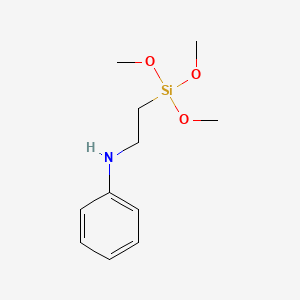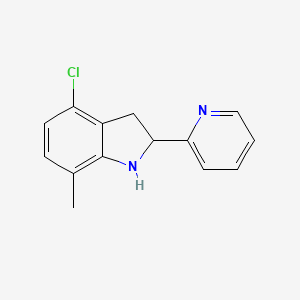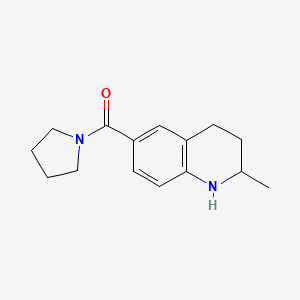
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ヒドロキシキノリン-2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)は、ピラゾールとキノリンの構造的特徴を組み合わせた複素環式化合物です。この化合物は、その潜在的な生物活性と汎用性の高い反応性により、医薬品化学と有機合成の分野で注目されています。
2. 製法
合成経路と反応条件
8-ヒドロキシキノリン-2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)の合成は、通常、適切な前駆体を制御された条件下で縮合させることを含みます。一般的な方法の1つは、適切な触媒と溶媒の存在下で、5-アミノ-3-メチル-1H-ピラゾールと8-ヒドロキシキノリンを反応させることです。反応は通常、反応物の完全な変換を確実にするために還流条件下で行われます .
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模です。連続フローリアクターと最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を導入することで、プロセスをより持続可能にすることができます .
3. 化学反応の分析
反応の種類
8-ヒドロキシキノリン-2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)は、さまざまな化学反応を起こし、以下のような反応が含まれます。
酸化: この化合物は、酸化されてキノリン-8-オン誘導体を形成することができます。
還元: 還元反応により、キノリン環をジヒドロキノリン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換されたキノリンとピラゾール誘導体があり、さまざまな生物活性と化学的性質を示す可能性があります .
4. 科学研究への応用
8-ヒドロキシキノリン-2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)は、いくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。
医学: 抗癌剤、抗菌剤、抗炎症剤としての可能性を探求するために研究が進められています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with 8-hydroxyquinoline in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different biological activities and chemical properties .
科学的研究の応用
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
8-ヒドロキシキノリン-2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、酵素の機能を調節することができます。さらに、炎症、細胞増殖、アポトーシスに関与する細胞経路と相互作用する可能性があります .
6. 類似の化合物との比較
類似の化合物
- 3-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)キノリン-8-オール
- 2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)-6-プロピルピリミジン-4(3H)-オン
- 4,4′-(アリールメチレン)ビス(3-メチル-1-フェニル-1H-ピラゾール-5-オール)
独自性
8-ヒドロキシキノリン-2-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)は、ピラゾールとキノリンの構造を組み合わせているため、独自の化学的および生物学的特性を持っています。この二重機能により、広範囲の化学反応に参加し、多様な生物活性を示すことができ、研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol is unique due to its combined pyrazole and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
特性
分子式 |
C13H12N4O |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-(5-amino-3-methylpyrazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C13H12N4O/c1-8-7-11(14)17(16-8)12-6-5-9-3-2-4-10(18)13(9)15-12/h2-7,18H,14H2,1H3 |
InChIキー |
RJZSOSHXLSELJY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)








![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)
